4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one, also known as 4-hydroxy-6-propan-2-ylpyran-2-one, is a compound belonging to the class of pyranones. It features a pyran ring with a hydroxyl group and an isopropyl substituent at the 6-position, making it structurally unique among its analogs. The molecular formula is with a molecular weight of approximately 154.16 g/mol. The compound exhibits notable chemical properties, including the ability to participate in various organic reactions due to its functional groups, making it a versatile building block in synthetic chemistry .
Research indicates that 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one exhibits various biological activities:
The synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one can be achieved through various methods:
4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one finds applications in several fields:
Studies on the interactions of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one with biological macromolecules have revealed insights into its mechanism of action:
Several compounds share structural similarities with 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Hydroxycoumarin | structure | Lacks the isopropyl group; known for its anticoagulant properties. |
4-Hydroxy-6-methyl-2H-pyran-2-one | structure | Contains a methyl group instead of an isopropyl group; exhibits similar biological activities. |
6-Acetylpyranone | structure | Features an acetyl group; used in flavoring and fragrance industries. |
The presence of the isopropyl group in 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one distinguishes it from other pyranones, enhancing its solubility and reactivity compared to other similar compounds. This structural feature contributes to its unique biological activity profile and potential applications in synthetic chemistry and pharmaceuticals .